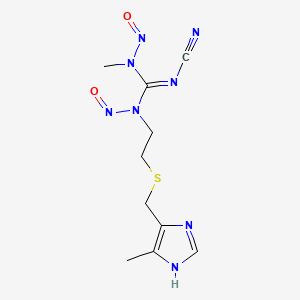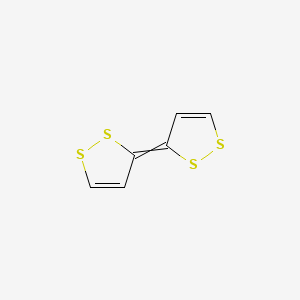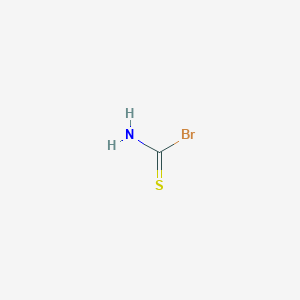
Carbamothioyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamothioyl bromide is an organosulfur compound characterized by the presence of a carbamothioyl group attached to a bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamothioyl bromide can be synthesized through various methods. One common approach involves the reaction of isocyanides with elemental sulfur and aryl iodides. This reaction typically proceeds through the formation of an iminium species and involves two consecutive carbon-sulfur bond formations . The reaction conditions often include the use of a copper catalyst to facilitate the thiocarboxamidation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamothioyl bromide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of the bromine atom with other functional groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include various carbamothioyl derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced during the reactions.
Applications De Recherche Scientifique
Carbamothioyl bromide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Industry: It is used in the production of materials with specific chemical properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of carbamothioyl bromide involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the surface of metals, forming a protective layer that prevents further corrosion . In biological systems, its derivatives inhibit carbonic anhydrases by binding to the active site of the enzyme, thereby blocking its catalytic activity .
Comparaison Avec Des Composés Similaires
Carbamothioyl bromide can be compared with other similar compounds, such as:
N-(bis(2-hydroxyethyl)carbamothioyl)acrylamide: This compound is also used as a corrosion inhibitor and has similar chemical properties.
N-((2-hydroxyethyl)carbamothioyl)acrylamide: Another corrosion inhibitor with comparable efficacy.
Thiosemicarbazones: These compounds exhibit a broad range of biological activities, including antiviral, bactericidal, and anesthetic properties.
This compound is unique due to its specific chemical structure and the range of applications it offers in different fields.
Propriétés
Numéro CAS |
80533-87-5 |
|---|---|
Formule moléculaire |
CH2BrNS |
Poids moléculaire |
140.00 g/mol |
Nom IUPAC |
carbamothioyl bromide |
InChI |
InChI=1S/CH2BrNS/c2-1(3)4/h(H2,3,4) |
Clé InChI |
QCSSVVNIFNIDIM-UHFFFAOYSA-N |
SMILES canonique |
C(=S)(N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


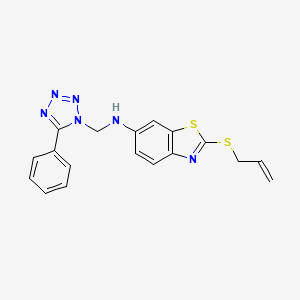
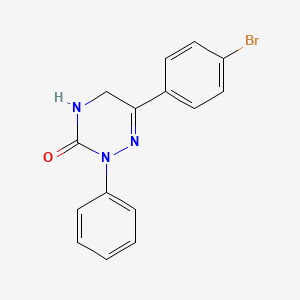
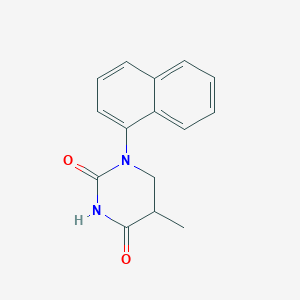
![2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14408704.png)
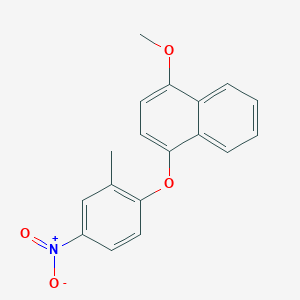
![Ethyl [methyl(phenyl)sulfamoyl]acetate](/img/structure/B14408721.png)
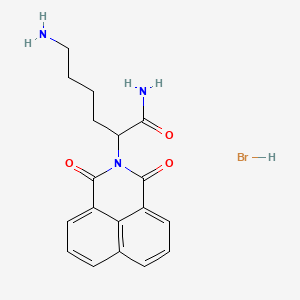
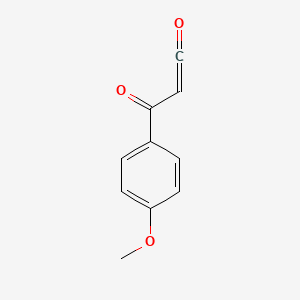
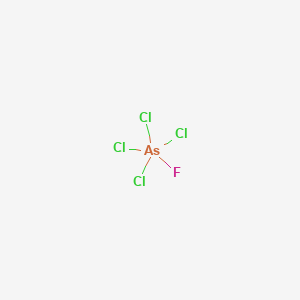

![1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14408756.png)
